molecular formula C6H2BrF2I B1523811 1-Bromo-2,4-difluoro-3-iodobenzene CAS No. 1208075-99-3

1-Bromo-2,4-difluoro-3-iodobenzene

Cat. No.: B1523811
CAS No.: 1208075-99-3
M. Wt: 318.88 g/mol
InChI Key: AQPVCNLHVZIFBI-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-3-iodobenzene is an aromatic compound with the molecular formula C6H2BrF2I It is characterized by the presence of bromine, fluorine, and iodine substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-difluoro-3-iodobenzene can be synthesized through a multi-step process. One common method involves the bromination of 2,4-difluoro-3-iodobenzene. The reaction typically uses bromine or a brominating agent in the presence of a catalyst. Another approach involves the iodination of 1-bromo-2,4-difluorobenzene using iodine and a suitable oxidizing agent .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and iodination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,4-difluoro-3-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-2,4-difluoro-3-iodobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-difluoro-3-iodobenzene in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing effects of the bromine, fluorine, and iodine substituents. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

  • 1-Bromo-2,4-difluorobenzene
  • 1-Iodo-2,4-difluorobenzene
  • 1-Bromo-3-iodobenzene
  • 2-Bromo-4-fluoro-1-iodobenzene

Uniqueness: 1-Bromo-2,4-difluoro-3-iodobenzene is unique due to the simultaneous presence of bromine, fluorine, and iodine substituents, which impart distinct reactivity and selectivity in chemical reactions. This combination of halogens makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-2,4-difluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2I/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPVCNLHVZIFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)I)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208075-99-3
Record name 1-bromo-2,4-difluoro-3-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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